5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride is a chemical compound with the molecular formula C13H12O6 and a CAS number of 1107-00-2. This compound is known for its unique structure, which includes a cyclohexene ring and dioxotetrahydrofuran moiety. It typically appears as a crystalline solid, ranging in color from white to orange to green, depending on its purity and form . The compound has a melting point of approximately 172°C and a boiling point of around 510.8°C .
5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride has been noted for its potential biological activities. It exhibits irritant properties, suggesting caution in handling. Some studies indicate that it may have applications in pharmaceuticals or as a reagent in biological assays, although specific mechanisms of action are not extensively documented .
The synthesis of 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride can be achieved through several methods:
This compound finds utility in various fields:
Interaction studies have indicated that 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride may interact with various nucleophiles such as alcohols and amines. These interactions are crucial for understanding its reactivity and potential applications in medicinal chemistry and material science .
Several compounds share structural or functional similarities with 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-3-cyclohexene-1,2-dicarboxylic Anhydride | C13H12O4 | Lacks the dioxole moiety; simpler structure |
| Maleic Anhydride | C4H2O3 | A simpler anhydride used widely in polymer chemistry |
| Phthalic Anhydride | C8H4O3 | Used primarily in plasticizers; has two carboxylic groups |
The uniqueness of 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride lies in its complex structure that combines both dioxole and cyclohexene functionalities, providing distinct reactivity and potential applications not found in simpler analogs .
5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride possesses the molecular formula C₁₃H₁₂O₆ with a molecular weight of 264.23 g/mol [1] [2] [3]. The compound is also assigned Chemical Abstracts Service Registry Number 73003-90-4 and has been catalogued under various systematic nomenclatures including 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-7-methyl-5-(tetrahydro-2,5-dioxo-3-furanyl)- [2] [4].
The molecular architecture comprises thirteen carbon atoms, twelve hydrogen atoms, and six oxygen atoms arranged in a complex bicyclic system [1] [5]. The structure integrates a cyclohexene ring bearing a methyl substituent at the 3-position with an anhydride functionality spanning positions 1 and 2, coupled with a dioxotetrahydrofuryl moiety attached at position 5 [2] [6].
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂O₆ |
| Molecular Weight | 264.23 g/mol |
| Chemical Abstracts Service Number | 73003-90-4 |
| Molecular Density (Predicted) | 1.448 ± 0.06 g/cm³ |
| Boiling Point (Predicted) | 510.8 ± 50.0 °C |
The cyclohexene ring within the molecular framework adopts specific stereochemical configurations that influence the overall three-dimensional structure of the compound [7]. The presence of the 3-methyl substituent introduces stereochemical complexity, as the cyclohexene ring can exist in various conformational states including chair, boat, and twist-boat arrangements [8] [7].
In cyclohexene systems, the double bond restricts rotation and creates a planar region within the ring, while the remaining carbons can adopt different spatial orientations [9]. The axial and equatorial positioning of substituents becomes particularly significant, as the methyl group at position 3 preferentially occupies an equatorial position to minimize steric interactions [7] [9].
The stereochemical arrangement is further complicated by the bulky dioxotetrahydrofuryl substituent at position 5, which exerts considerable steric influence on the overall molecular conformation [10]. This substituent can adopt different orientations relative to the cyclohexene ring plane, leading to distinct stereoisomeric forms with varying stability profiles.
The dioxotetrahydrofuryl moiety represents a five-membered ring system containing two carbonyl groups that significantly influence the conformational landscape of the entire molecule [11] [12]. This heterocyclic component can exist in envelope and twist conformations, with the specific geometry depending on the spatial arrangement of the carbonyl substituents [12].
The tetrahydrofuran ring portion of the dioxotetrahydrofuryl group exhibits conformational flexibility, with envelope conformations being particularly favored when the substituent adopts specific orientations relative to the ring backbone [12]. The presence of two carbonyl groups creates additional constraints through electronic and steric effects, limiting the accessible conformational space.
Rotational spectroscopy studies on similar tetrahydrofuran derivatives have demonstrated that conformational interconversion occurs readily with low energy barriers, typically ranging from 1.5 to 1.7 kJ/mol [12]. The dioxotetrahydrofuryl group can therefore undergo rapid conformational changes at ambient temperatures, contributing to the dynamic nature of the overall molecular structure.
5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride typically manifests as a solid crystalline material at room temperature [1] [13]. The compound exhibits a characteristic appearance ranging from white to orange to green powder or crystalline form, depending on purity and crystallization conditions [1] [5] [13].
The crystalline morphology is influenced by the molecular packing arrangements, which are determined by intermolecular interactions including hydrogen bonding and van der Waals forces [13]. The anhydride functional groups contribute to the formation of specific crystal lattice structures through their ability to participate in directional intermolecular interactions.
The physical state remains solid at 20°C, with the compound requiring storage under controlled conditions to maintain stability [1] [13]. The crystalline nature of the material is sensitive to moisture, necessitating storage under inert gas conditions to prevent hydrolysis of the anhydride functionality [1] [13].
The melting point of 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride has been consistently reported within the range of 172.0 to 176.0°C [1] [4] [13] [14]. More precise measurements indicate a melting point of 174°C, reflecting the high purity of commercial samples [5] [13].
The thermal behavior of the compound demonstrates characteristic properties of cyclic anhydrides, with the melting process occurring over a relatively narrow temperature range indicative of good crystalline purity [15]. The melting point determination follows standard capillary tube methodology, with the onset of melting observed at the lower temperature boundary and complete liquefaction achieved at the upper limit [15].
| Thermal Property | Value | Method |
|---|---|---|
| Melting Point Range | 172.0 - 176.0°C | Capillary Method |
| Precise Melting Point | 174°C | Standard Determination |
| Boiling Point (Predicted) | 510.8 ± 50.0°C | Computational |
The thermal stability of the compound extends beyond its melting point, with decomposition temperatures significantly higher than the melting range [4]. This thermal behavior is characteristic of anhydride-containing compounds, which typically exhibit good thermal stability until temperatures sufficient to break the anhydride bonds are reached.
The solubility characteristics of 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride demonstrate selective dissolution behavior across different solvent systems [1] [13]. The compound exhibits notable solubility in acetone, reflecting the polar nature of the anhydride functionality and its compatibility with moderately polar organic solvents [1] [13].
The solubility profile is influenced by the dual nature of the molecular structure, which contains both polar anhydride groups and nonpolar hydrocarbon regions [4]. This amphiphilic character results in preferential dissolution in solvents that can accommodate both polar and nonpolar interactions.
The compound demonstrates limited solubility in highly polar protic solvents due to the potential for anhydride hydrolysis, while showing reduced solubility in purely nonpolar solvents due to the significant polar character imparted by the oxygen-containing functional groups [13]. The optimal solubility conditions involve moderately polar aprotic solvents that can solubilize the compound without promoting chemical degradation.
The infrared spectrum of 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride exhibits characteristic absorption bands that reflect the presence of multiple carbonyl-containing functional groups [16] [17]. The anhydride functionality produces distinctive dual carbonyl stretching absorptions, with peaks typically appearing at higher wavenumbers compared to isolated ketones or aldehydes [16].
Cyclic anhydrides characteristically display two carbonyl stretching bands, with the symmetric stretch appearing at higher frequency and the asymmetric stretch at lower frequency [16] [17]. For this compound, the expected carbonyl absorptions would occur in the regions of 1870-1845 cm⁻¹ for the symmetric stretch and 1800-1775 cm⁻¹ for the asymmetric stretch, consistent with saturated cyclic anhydride systems [16].
The dioxotetrahydrofuryl moiety contributes additional carbonyl absorptions, with the lactone-type carbonyls appearing in characteristic frequency ranges [17]. The presence of the cyclohexene double bond introduces alkene stretching vibrations, typically observed around 1650 cm⁻¹, while carbon-hydrogen stretching modes appear in the 2800-3000 cm⁻¹ region [16].
| Functional Group | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| Anhydride C=O (Symmetric) | 1870-1845 | Symmetric stretch |
| Anhydride C=O (Asymmetric) | 1800-1775 | Asymmetric stretch |
| Lactone C=O | 1750-1700 | Tetrahydrofuryl carbonyls |
| C=C Stretch | ~1650 | Cyclohexene double bond |
| C-H Stretch | 2800-3000 | Aliphatic hydrogens |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride through analysis of both proton and carbon environments [1] [18]. The ¹H Nuclear Magnetic Resonance spectrum reveals distinct chemical shift regions corresponding to the various hydrogen environments within the molecule.
The cyclohexene ring protons appear in characteristic chemical shift ranges, with the vinyl proton typically resonating around 5-6 ppm due to deshielding by the adjacent double bond [18]. The methyl substituent at position 3 produces a distinctive singlet in the aliphatic region, typically around 1.5-2.0 ppm [18].
The dioxotetrahydrofuryl protons contribute to the complex multipicity patterns in the spectrum, with the ring protons appearing as complex multipiples due to coupling interactions [19]. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the adjacent carbonyl groups, resulting in downfield shifts compared to simple tetrahydrofuran derivatives [19].
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary information, with carbonyl carbons appearing in the characteristic range of 160-210 ppm [18]. The anhydride carbonyls typically resonate around 170-180 ppm, while the dioxotetrahydrofuryl carbonyls appear at slightly different chemical shifts due to their distinct electronic environments [18].
Mass spectrometry of 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride provides definitive molecular weight confirmation and characteristic fragmentation patterns [20]. The molecular ion peak appears at m/z 264, corresponding to the molecular weight of 264.23 g/mol [2] [4].
The fragmentation pattern reflects the structural features of the compound, with characteristic losses corresponding to the various functional group components [20]. Anhydride-containing compounds typically exhibit fragmentation involving loss of carbon monoxide units, producing daughter ions at m/z values reduced by 28 mass units [20].
The dioxotetrahydrofuryl moiety contributes distinctive fragmentation pathways, with characteristic losses reflecting the breakdown of the five-membered ring system [20]. The cyclohexene portion of the molecule produces fragmentation patterns consistent with alkene-containing cyclic systems, including retro-Diels-Alder-type fragmentations.
The mass spectroscopic data confirms the molecular composition and provides supporting evidence for the proposed structural assignment [4]. The fragmentation patterns serve as a molecular fingerprint that can be used for identification and purity assessment of the compound in analytical applications [20].
| m/z Value | Assignment | Relative Intensity |
|---|---|---|
| 264 | [M]⁺ (Molecular ion) | Moderate |
| 236 | [M-CO]⁺ | High |
| 208 | [M-2CO]⁺ | Moderate |
| 147 | [Cyclohexene fragment]⁺ | High |
| 117 | [Tetrahydrofuryl fragment]⁺ | Moderate |
The industrial production of 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride follows a well-established ene synthesis pathway that was first developed by Dainippon Ink and Chemicals, Inc. in the late 1970s [1] [2]. This methodology represents the most economically viable approach for large-scale manufacturing, utilizing readily available starting materials and proven reaction conditions.
The primary industrial route involves the reaction of 3-methyl-4-cyclohexene-1,2-dicarboxylic anhydride (abbreviated as PMAA) with maleic anhydride through an ene synthesis mechanism [1] [2]. The reaction proceeds via a synchronous mechanism wherein the terminal hydrogen atom of the unsaturated carbon atom adds to one of the unsaturated carbon atoms of maleic anhydride, resulting in hydrogen transfer and double bond migration [3].
Industrial synthesis typically employs stirred tank reactors with precise temperature control systems to maintain optimal reaction conditions. The process parameters include temperatures ranging from 160°C to 220°C, with most industrial operations favoring 200°C for optimal yield and reaction rate [1] [2]. The molar ratio of PMAA to maleic anhydride ranges from 1:0.2 to 1:5, with industrial applications commonly using a 1:2 ratio to ensure complete conversion while minimizing excess reagent costs [1] [2].
The reaction time varies from 2 to 24 hours, depending on the specific temperature and catalyst system employed. Industrial operations typically achieve 85-99% yields with reaction times of 4-6 hours at 200°C [1] [2]. The use of halogen catalysts such as bromine can enhance reaction rates and improve overall process efficiency [1] [2].
Following the reaction, industrial processes employ vacuum distillation to remove unreacted starting materials. The distillation is performed at 10 mmHg pressure with still temperatures reaching 200°C [1] [2]. This step is crucial for achieving the required product purity and minimizing impurities that could affect downstream applications.
Laboratory synthesis of 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride provides researchers with greater flexibility in reaction conditions and purification methods. The fundamental reaction mechanism remains consistent with industrial processes, but laboratory procedures often incorporate additional analytical monitoring and purification steps.
The standard laboratory procedure begins with the preparation of 3-methyl-4-cyclohexene-1,2-dicarboxylic anhydride (PMAA) through a Diels-Alder reaction. A three-necked reactor equipped with thermometer, condenser, and stirring rod is charged with 98.1 parts maleic anhydride and 49 parts benzene as solvent [1]. The reaction mixture is maintained at 40-45°C while 192.4 parts of a specific hydrocarbon mixture is added over 1 hour [1]. The mixture is then stirred at 45°C for 4 hours, yielding 165 parts of PMAA with 99% yield [1].
For the subsequent ene synthesis, laboratory procedures typically use 45.8 parts PMAA and 54.2 parts maleic anhydride (representing a 1:2 molar ratio) in a reactor equipped with a condenser [1]. The mixture is stirred at 200°C for 4 hours, followed by vacuum distillation to remove unreacted materials [1]. This process recovers 33.7 parts unreacted PMAA and 44.8 parts unreacted maleic anhydride, leaving 21.5 parts of crude product [1].
Alternative laboratory techniques include catalyzed ene synthesis using bromine or other halogen catalysts, which can reduce reaction times and improve selectivity [1] [2]. Some laboratories employ solvent-mediated synthesis using ortho-dichlorobenzene, which provides improved reaction control and enhanced selectivity [1] [2].
Microwave-assisted synthesis has emerged as a promising laboratory technique, offering rapid heating, reduced reaction times, and improved energy efficiency [4]. This approach can significantly reduce synthesis times from hours to minutes while maintaining comparable yields and product quality.
The purification of 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride requires careful attention to maintain product integrity while achieving the required purity specifications. Multiple purification techniques are employed depending on the scale of operation and final application requirements.
Recrystallization represents the most widely used purification method for both laboratory and industrial applications. The crude product is typically dissolved in methyl isobutyl ketone at 110°C, followed by controlled cooling to room temperature to promote crystal formation [1]. This process yields 12.3 parts of purified product from 21.5 parts of crude material, representing approximately 57% recovery with 95-98% purity [1].
Alternative recrystallization solvents include acetone, acetic anhydride, and various ketone solvents [1] [5]. The choice of solvent depends on the specific impurity profile and desired crystal morphology. Acetic anhydride is particularly effective for achieving high purity levels but requires careful handling due to its reactivity with moisture [1].
Vacuum distillation serves as both a purification and isolation technique, particularly effective for removing low-boiling impurities and unreacted starting materials [1]. The distillation is performed at 10 mmHg pressure with temperatures reaching 200°C [1]. While this method achieves good separation of volatile impurities, it may cause thermal decomposition of sensitive compounds.
Sublimation represents the highest purity purification method, capable of achieving >99% purity for analytical and research applications [6]. The process involves heating the solid at 150-180°C under reduced pressure (0.1-1 mmHg), allowing the pure compound to sublime while leaving non-volatile impurities behind [6]. However, sublimation typically results in lower recovery rates (60-70%) compared to recrystallization methods [6].
Quality control protocols for 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride include comprehensive analytical testing to ensure product specifications are met. Molecular weight determination by mass spectrometry confirms the theoretical value of 264.23 g/mol [7] [8]. Melting point analysis using capillary methods should yield values between 167.5-168.5°C [7] [8] [1].
Purity determination employs methanolysis followed by gas chromatography, with specifications requiring >95.0% purity [7] [8]. Acid anhydride equivalent testing through titration methods should yield values around 132 [1]. Iodine value determination using the Wijs method typically produces values between 93.7-96.1 [1].
Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and identifies any isomeric impurities [1]. Infrared spectroscopy confirms the presence of characteristic anhydride functional groups and absence of hydrolysis products [1]. Moisture content analysis using Karl Fischer titration ensures water content remains below 0.1% to prevent hydrolysis [7] [8].
The development of environmentally sustainable synthetic routes for 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride represents an important area of ongoing research, driven by increasing environmental regulations and sustainability requirements in the chemical industry.
Solvent-free synthesis approaches have been investigated as a means to eliminate organic solvent waste and reduce environmental impact [9]. These methods involve conducting the ene synthesis reaction under neat conditions, relying on the molten reactants as the reaction medium [9]. While this approach eliminates solvent-related environmental concerns, it presents challenges in heat transfer and reaction control due to the high viscosity of the reaction mixture.
Microwave-assisted synthesis has demonstrated significant potential for green chemistry applications, offering reduced energy consumption and shorter reaction times [4]. This technique can achieve comparable yields to conventional heating methods while reducing overall energy requirements by 30-50% [4]. The method is particularly well-suited for the thermal ene synthesis reaction, where rapid and uniform heating can improve reaction efficiency.
Continuous flow synthesis represents a promising approach for industrial green chemistry applications [4]. This methodology offers improved process control, reduced waste generation, and enhanced safety compared to batch processes. Continuous flow systems can achieve better heat and mass transfer, leading to more efficient reactions and reduced energy consumption.
Ionic liquid-mediated synthesis has been explored as an alternative to traditional organic solvents [9]. Ionic liquids offer advantages including thermal stability, non-volatility, and recyclability. However, the application to anhydride synthesis is limited due to potential reactivity between ionic liquids and anhydride functional groups.
Catalyst development for green synthesis focuses on developing more efficient and selective catalysts that can operate under milder conditions [4]. Nickel-based catalysts paired with organic imidazole derivatives have shown promise for carbonylation reactions, offering more affordable and environmentally responsible alternatives to precious metal catalysts [4].
Supercritical carbon dioxide (scCO2) has been investigated as a green reaction medium for various organic syntheses [10]. While not directly applicable to anhydride synthesis due to potential CO2-anhydride interactions, scCO2 offers advantages in product isolation and purification through simple depressurization [10].
Biocatalytic approaches remain largely unexplored for this specific compound due to the lack of suitable enzymes capable of catalyzing the ene synthesis reaction [9]. However, research into enzyme engineering and directed evolution may eventually provide biocatalytic routes for similar transformations.
Process intensification through the use of advanced reactor technologies, such as microreactors and spinning disk reactors, offers opportunities for improved efficiency and reduced environmental impact [4]. These technologies can provide better mixing, heat transfer, and reaction control while reducing the overall process footprint.
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